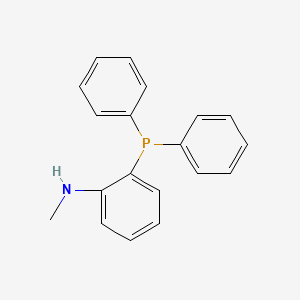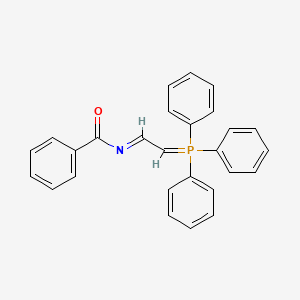
N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE is a complex organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a furan ring, a phenyl group, and a benzenesulfonamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general reaction can be represented as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
In this reaction, a base such as pyridine is often added to neutralize the hydrochloric acid produced .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan and phenyl groups contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-4-methylbenzenesulfonamide: Similar in structure but lacks the furan and phenyl groups.
N-Tosylethylamine: Contains a tosyl group instead of the benzenesulfonamide moiety.
4-Toluenesulfonamide: Similar sulfonamide structure but with different substituents.
Uniqueness
N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE is unique due to its combination of a furan ring, a phenyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
865486-73-3 |
|---|---|
Molekularformel |
C19H19NO3S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-ethyl-4-methyl-N-(5-phenylfuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19NO3S/c1-3-20(24(21,22)17-11-9-15(2)10-12-17)19-14-13-18(23-19)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 |
InChI-Schlüssel |
PCFQYKDPBTWTKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


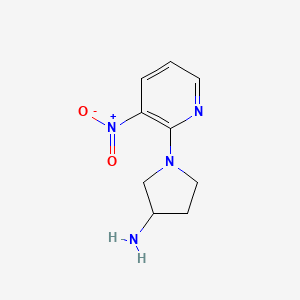
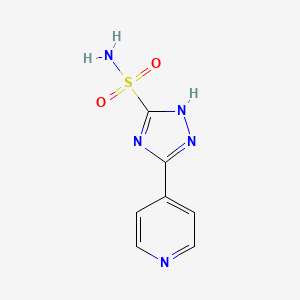


![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
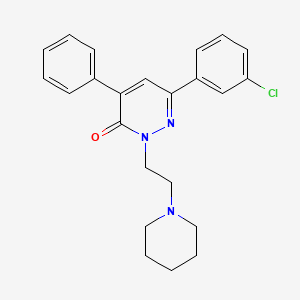

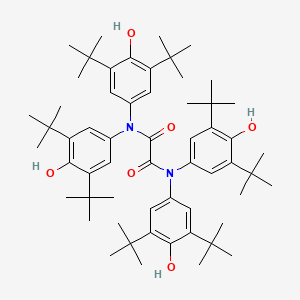
![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)

